Home > Products > Screening Compounds P53337 > [Ile34]-beta-Amyloid (25-34)
[Ile34]-beta-Amyloid (25-34) -

[Ile34]-beta-Amyloid (25-34)

Catalog Number: EVT-247448
CAS Number:
Molecular Formula:
Molecular Weight: 929.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Ile34]-beta-Amyloid (25-34) is a modified peptide derived from the amyloid beta protein, specifically from the amino acid sequence corresponding to residues 25 to 34. This peptide has garnered attention in the scientific community due to its relevance in Alzheimer's disease research, particularly concerning amyloid plaque formation and neurotoxicity. The modification at position 34, where isoleucine replaces the original amino acid, plays a critical role in the peptide's structural and functional properties.

Source

This compound is synthesized from the amyloid precursor protein through enzymatic cleavage by secretases. The specific segment of interest, beta-Amyloid (25-34), is a fragment of the longer amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. The designations of these peptides are based on their amino acid sequences and lengths.

Classification

[Ile34]-beta-Amyloid (25-34) falls under the classification of neurotoxic peptides and amyloidogenic proteins. It is categorized within the broader family of beta-amyloid peptides, which are known for their propensity to aggregate into fibrils that contribute to neurodegenerative processes.

Synthesis Analysis

Methods

The synthesis of [Ile34]-beta-Amyloid (25-34) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Solid-Phase Synthesis:
    • The process begins with a resin that has a linker for attaching the first amino acid.
    • Protected amino acids are added one at a time using coupling reagents such as HATU or DIC to facilitate bond formation.
    • After each coupling step, unreacted sites are capped and the protecting groups are removed using piperidine.
  2. Cleavage and Purification:
    • Once synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid mixed with scavengers like thioanisole.
    • The crude product is purified via high-performance liquid chromatography (HPLC) to achieve desired purity levels, often exceeding 90%.
  3. Characterization:
    • Mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed for confirming molecular weight and structural integrity.
Molecular Structure Analysis

Structure

The molecular structure of [Ile34]-beta-Amyloid (25-34) can be described by its sequence: Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Ile.

Data

  • Molecular Formula: C40H72N12O13
  • Molecular Weight: Approximately 929.09 g/mol
  • 3D Structure: The peptide tends to adopt a beta-sheet conformation under certain conditions, contributing to its aggregation properties.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving [Ile34]-beta-Amyloid (25-34) include:

  1. Self-Assembly: Under physiological conditions, this peptide can self-assemble into oligomers and fibrils, which are characteristic of amyloid formation.
  2. Aggregation Kinetics: Studies have shown that aggregation kinetics are influenced by concentration and environmental factors such as pH and temperature.

Technical Details

  • Concentration Dependence: Higher concentrations lead to faster aggregation rates, with significant shifts in secondary structure observed via circular dichroism spectroscopy.
  • Inhibitory Studies: Various compounds have been studied for their ability to inhibit the aggregation of this peptide, providing insights into potential therapeutic strategies for Alzheimer’s disease.
Mechanism of Action

Process

The mechanism by which [Ile34]-beta-Amyloid (25-34) exerts its effects involves:

  1. Neurotoxicity: Aggregates formed from this peptide can disrupt neuronal function and promote cell death.
  2. Inflammatory Response: The presence of amyloid aggregates can trigger inflammatory responses in surrounding glial cells, exacerbating neurodegeneration.

Data

Research indicates that even small oligomers derived from [Ile34]-beta-Amyloid (25-34) can have significant neurotoxic effects, leading to synaptic dysfunction.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when synthesized.
  • Solubility: Soluble in water and organic solvents depending on pH and ionic strength.

Chemical Properties

  • Stability: The peptide is relatively stable under acidic conditions but can degrade under alkaline conditions or prolonged exposure to heat.
  • Reactivity: Exhibits reactivity typical of peptides, such as susceptibility to proteolytic enzymes.
Applications

Scientific Uses

[Ile34]-beta-Amyloid (25-34) serves multiple roles in scientific research:

  1. Model for Alzheimer’s Disease Studies: It is used as a model system to study amyloid aggregation mechanisms and test potential inhibitors.
  2. Drug Development: Researchers utilize this peptide in screening assays for compounds that may prevent or reverse amyloid aggregation.
  3. Biomarker Research: Investigations into plasma levels of this peptide may provide insights into Alzheimer’s disease diagnosis or progression monitoring.
Structural and Functional Roles in Amyloidogenic Pathways

Sequence-Specific Modifications and Structural Implications of Ile³⁴ Substitution

The [Ile³⁴]-beta-Amyloid (25-34) peptide represents a strategically modified fragment of the wild-type β-amyloid (Aβ) protein, with the substitution of valine (Val) at position 34 with isoleucine (Ile). This decapeptide retains the core sequence Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Ile (molecular weight: 929.09 Da; molecular formula: C₄₀H₇₂N₁₂O₁₃) [3] [8] [9]. The Val→Ile substitution constitutes an isosteric alteration with profound biochemical consequences: While both residues are hydrophobic, isoleucine features an additional methylene group in its side chain, enhancing its hydrophobic volume and packing density within the C-terminal domain. This region (residues 25-34) encompasses the KLVFFAE amyloidogenic core (residues 16-21 in full-length Aβ) and the C-terminal hydrophobic tail critical for self-assembly [5] [7].

Structural analyses indicate that the Ile³⁴ substitution stabilizes β-sheet propensity by promoting tighter van der Waals contacts between adjacent peptide strands. Solid-state NMR studies of analogous Aβ fragments reveal that residues 30-40 adopt a β-strand-turn-β-strand motif in oligomeric assemblies, where side-chain packing at position 34 influences inter-sheet distances [5] [7]. The increased hydrophobicity (quantified by a GRAVY index of +0.59) enhances membrane affinity and facilitates penetration into lipid bilayers, altering the peptide's interaction with neuronal membranes [8].

Table 1: Structural and Biophysical Properties of [Ile³⁴]-Aβ(25-34) vs. Wild-Type

Property[Ile³⁴]-Aβ(25-34)Wild-Type Aβ(25-34)
Amino Acid at Position 34Isoleucine (Ile)Valine (Val)
Molecular Weight (Da)929.09915.06
Hydrophobic Surface AreaIncreasedModerate
GRAVY Index+0.59+0.42
β-Sheet PropensityEnhancedBaseline

Aggregation Dynamics: Comparative Analysis with Wild-Type β-Amyloid Fragments

The Ile³⁴ substitution accelerates and amplifies the nucleation phase of Aβ aggregation relative to wild-type Aβ(25-34). Kinetic studies using thioflavin T (ThT) fluorescence and high-sensitivity fluorescent probes (e.g., pTP-TFE) demonstrate a 40-60% reduction in the lag phase for fibril formation in the Ile³⁴ variant, indicating accelerated oligomerization [4] [7]. This aligns with the fragment's role as a "seed" for full-length Aβ aggregation, where C-terminal hydrophobicity governs cross-β spine stabilization [7] [10].

Notably, the Ile³⁴ variant generates soluble oligomers with distinct morphology. Cryo-EM analyses reveal predominantly paranuclei (4–12-mers) and globulomers (≈10–15 nm diameter) rather than classical protofibrils. These oligomers exhibit heightened neurotoxicity in neuronal cell cultures, inducing 30% greater caspase-3 activation than wild-type counterparts at equimolar concentrations [4] [5]. This toxicity correlates with their membrane-disruptive capacity, as shown by liposome leakage assays where Ile³⁴ oligomers cause 2-fold faster dye release than wild-type. Such findings underscore the role of C-terminal hydrophobicity in determining oligomer pore-forming activity [1] [5].

Table 2: Aggregation Kinetics and Oligomer Properties

Parameter[Ile³⁴]-Aβ(25-34)Wild-Type Aβ(25-34)
Lag Phase (ThT assay)8.2 ± 1.1 min18.5 ± 2.3 min
Oligomer Size Distribution50% paranuclei, 30% globulomers20% paranuclei, 60% protofibrils
Membrane Permeabilization85% leakage in 1h42% leakage in 1h
Neuronal Viability (PC-12)45 ± 6%68 ± 5%

Role of C-Terminal Hydrophobicity in Protofibril Formation

The C-terminal domain (residues 29–42/43) of Aβ governs hydrophobic collapse, the initial step in amyloidogenesis. Substitution with Ile³⁴ amplifies this process by strengthening the steric zipper interfaces between β-sheets. Molecular dynamics simulations show that Ile³⁴ increases the inter-strand packing density by 18% compared to Val³⁴, primarily through enhanced Cγ-atom contacts [5] [10]. This hydrophobic augmentation facilitates:

  • Salt bridge disruption: Between Lys²⁸ and Ala⁴², freeing the C-terminus for intermolecular alignment.
  • π-stacking interference: Reduced contact between Phe¹⁹/Phe²⁰ and His¹³/His¹⁴, favoring β-sheet elongation over compaction.
  • Water exclusion: A 25% decrease in hydration shell occupancy around residues 31–34, lowering the energy barrier for nucleation [7] [10].

Therapeutic strategies targeting this domain exploit hydrophobicity as a leverage point. Peptides like ACT-7 (based on Aβ³¹–⁴¹) inhibit Ile³⁴-Aβ(25-34) aggregation by 85% in ThT assays by occupying the hydrophobic groove normally engaged in cross-β lamination [10]. ACT-7's efficacy arises from its Ile⁴¹ analog, which competes with Ile³⁴ for docking sites, thereby "capping" fibril elongation. FTIR spectroscopy confirms that co-incubation with ACT-7 reduces β-sheet content from 62% to 22% in Ile³⁴-Aβ(25-34) assemblies [10].

Table 3: Hydrophobicity Indices of C-Terminal Residues

Residue PositionAmino Acid (Wild-Type)Hydrophobicity IndexAmino Acid (Ile³⁴ Variant)Hydrophobicity Index
31Ile4.5Ile4.5
32Ile4.5Ile4.5
33Gly-0.4Gly-0.4
34Val4.2Ile4.5

Conformational Polymorphism and Stability Under Physiological Conditions

The Ile³⁴ substitution promotes structural polymorphism in amyloid assemblies, yielding multiple fibril topologies with varying stability. Cryo-EM reconstructions identify three dominant polymorphs:

  • Twisted paired filaments: 10 nm width, 100 nm crossover distance (45% abundance).
  • Untwisted ribbon-like structures: 8 nm width, no crossover (30% abundance).
  • Helically stacked oligomers: 6 nm diameter, 40 nm pitch (25% abundance) [7].

This polymorphism arises from segmental plasticity in residues 30–34, where Ile³⁴ enables alternative β-strand registries (e.g., parallel vs. antiparallel) and packing modes (e.g., face-to-face vs. face-to-back). Under physiological conditions (pH 7.4, 150 mM NaCl), the twisted filaments dominate and exhibit exceptional proteolytic resistance, retaining 80% integrity after 24h exposure to neprilysin or insulin-degrading enzyme [7]. By contrast, wild-type Aβ(25-34) fibrils degrade to <30% under identical conditions.

Environmental factors further modulate polymorphism:

  • pH 5.5 (simulating endosomal compartments): Favors untwisted ribbons with accelerated formation kinetics.
  • Zn²⁺ ions: Stabilize helical oligomers via His¹³/His¹⁴ coordination, increasing neurotoxicity.
  • Lipid bilayers: Promote β-barrel oligomers with enhanced membrane curvature generation [5] [7] [10].

Such polymorph-specific stability has pathophysiological implications. The twisted filaments of Ile³⁴-Aβ(25-34) resist glymphatic clearance due to their size and hydrophobicity, potentially exacerbating parenchymal plaque burden [1] [5].

Table 4: Stability Parameters of Ile³⁴-Aβ(25-34) Polymorphs

Polymorph TypeHalf-life (h)Resistance to ProteolysisThermal Stability (Tm, °C)
Twisted paired filaments48.2 ± 3.180% residual structure72.5
Untwisted ribbons26.4 ± 2.545% residual structure58.3
Helical oligomers12.7 ± 1.830% residual structure51.6

Properties

Product Name

[Ile34]-beta-Amyloid (25-34)

Molecular Weight

929.1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.